molecular formula C21H17N3O3S2 B2721037 N-(benzo[d]thiazol-2-yl)-3-(methylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide CAS No. 886933-66-0

N-(benzo[d]thiazol-2-yl)-3-(methylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide

Cat. No.: B2721037
CAS No.: 886933-66-0
M. Wt: 423.51
InChI Key: LWLYPOZMDPWIMQ-UHFFFAOYSA-N
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Description

N-(Benzo[d]thiazol-2-yl)-3-(methylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide is a benzamide derivative featuring a benzothiazole core, a methylsulfonyl group at the 3-position of the benzamide ring, and a pyridin-2-ylmethyl substituent on the nitrogen atom. This compound is of interest due to its structural complexity, which combines electron-withdrawing (methylsulfonyl) and electron-donating (pyridinylmethyl) groups. Such modifications are often employed to fine-tune physicochemical properties, bioavailability, and target-binding interactions in medicinal chemistry .

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-3-methylsulfonyl-N-(pyridin-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O3S2/c1-29(26,27)17-9-6-7-15(13-17)20(25)24(14-16-8-4-5-12-22-16)21-23-18-10-2-3-11-19(18)28-21/h2-13H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWLYPOZMDPWIMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC(=C1)C(=O)N(CC2=CC=CC=N2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(benzo[d]thiazol-2-yl)-3-(methylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide is a compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. It belongs to the class of benzothiazole derivatives, which are known for their diverse biological properties, including anticancer, antimicrobial, and anti-inflammatory activities. This article reviews the biological activities, mechanisms of action, and relevant case studies associated with this compound.

The molecular formula of this compound is C21H17N3O3S2, with a molecular weight of 423.5 g/mol. The compound features a benzothiazole ring, a methylsulfonyl group, and a pyridine moiety, contributing to its unique chemical and biological properties .

Anticancer Activity

Recent studies have demonstrated that benzothiazole derivatives exhibit promising anticancer properties. For instance, compounds similar to this compound have been shown to induce apoptosis in cancer cells through the activation of procaspase-3 to caspase-3 .

Key Findings:

  • Mechanism: Activation of procaspase-3 leads to apoptosis in cancer cells, particularly in cell lines such as U937 and MCF-7.
  • Structure–Activity Relationship (SAR): The presence of specific functional groups in benzothiazole derivatives is crucial for their anticancer efficacy .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Benzothiazole derivatives have shown activity against both Gram-positive and Gram-negative bacteria.

Key Findings:

  • Combination Therapy: When used in conjunction with cell-penetrating peptides, these compounds exhibit enhanced antibacterial effects .
  • Potency: Certain derivatives demonstrate significant antibacterial activity against multiple strains, suggesting a potential role in developing new antibacterial therapies .

The mechanisms by which this compound exerts its biological effects include:

  • Apoptosis Induction: Through the activation of caspases involved in programmed cell death.
  • Antimicrobial Action: By disrupting bacterial cell membranes or interfering with essential bacterial processes.
  • Targeting Specific Receptors: Some studies suggest interactions with transmembrane AMPA receptor regulatory proteins (TARPs), influencing neuronal signaling pathways.

Case Studies

StudyObjectiveFindings
Study on apoptosis inductionEvaluate anticancer propertiesCompounds activated procaspase-3 leading to apoptosis in cancer cells .
Antimicrobial efficacy studyAssess antibacterial activitySignificant inhibition of bacterial growth against various strains when combined with peptides .
SAR analysisIdentify key functional groups for activityPresence of methylsulfonyl and benzothiazole moieties critical for efficacy .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Benzothiazole-Benzamide Derivatives

Key analogs include:

Compound Name Substituents on Benzamide Key Modifications Melting Point (°C) Yield (%) Source
N-(Benzo[d]thiazol-2-yl)benzamide (1.2b) None Basic scaffold 190–198 62–94
N-(Benzo[d]thiazol-2-yl)-2-chlorobenzamide (1.2d) 2-Cl Halogen substitution 201–210 43–58
N-(Benzo[d]thiazol-2-yl)-3-methylbenzamide (3o) 3-CH₃ Alkyl substitution 106–181 43–58
Target Compound 3-SO₂CH₃, N-(pyridin-2-ylmethyl) Sulfonyl + pyridinylmethyl Not reported Not reported N/A

Key Observations :

  • The pyridin-2-ylmethyl group adds steric bulk and hydrogen-bonding capacity, which may improve receptor affinity compared to unsubstituted benzamides .
Sulfonamide and Sulfonyl Derivatives

Sulfonyl-containing analogs are notable for their enhanced solubility and target engagement:

Compound Name Structure Key Features Yield (%) Activity Notes Source
N-(3-Benzo[d]thiazol-2-yl)-6-methyl-2-oxopyridin-1(2H)-yl)benzenesulfonamide (10a) Sulfonamide-linked pyridone Antiviral potential 57–67 Moderate activity
N-(Benzo[d]thiazol-2-yl)-3-(4-methoxyphenyl)propanamide (11) Propanamide + methoxyphenyl Anti-inflammatory 59 Not reported
Target Compound 3-SO₂CH₃ + pyridinylmethyl Dual functionalization N/A Hypothesized kinase inhibition N/A

Key Observations :

  • The methylsulfonyl group in the target compound differs from sulfonamide-linked derivatives (e.g., 10a), which may reduce hydrolytic instability associated with sulfonamides .
  • Compared to 3-(4-methoxyphenyl)propanamide (11), the target compound’s pyridinylmethyl group could enhance blood-brain barrier penetration due to increased lipophilicity .
Pyridine-Modified Analogs
Compound Name Pyridine Position Additional Groups Bioactivity Source
N-(Benzo[d]thiazol-2-yl)-4-((1-(4-(benzo[d]thiazol-2-ylcarbamoyl)benzyl)-1H-1,2,3-triazol-4-yl)methoxy)benzamide (8) Triazole-linked Dual benzothiazole units Anticancer (hypothesized)
N-(3-(Benzo[d]thiazol-2-yl)thiophen-2-yl)furan-2-sulfonamide (100) Thiophene-sulfonamide Heterocyclic fusion Not reported
Target Compound N-(pyridin-2-ylmethyl) Methylsulfonyl Potential kinase inhibition N/A

Key Observations :

  • Unlike thiophene-fused analogs (e.g., 100), the target compound lacks aromatic heterocyclic extensions, which may reduce off-target interactions .

Physicochemical and Spectroscopic Comparisons

Melting Points and Solubility
  • Halogenated analogs (e.g., 1.2d, 1.2e) exhibit higher melting points (201–212°C) due to increased crystallinity from halogen interactions .
  • Methylsulfonyl group : Expected to lower melting points compared to halogenated derivatives but improve aqueous solubility due to polarity .
  • Pyridinylmethyl substitution : May reduce crystallinity, as seen in N-(pyridin-2-ylmethyl)-modified compounds with amorphous solid forms .
Spectroscopic Signatures
  • ¹H NMR : The target compound’s pyridinylmethyl group would show characteristic peaks at δ 4.5–5.0 ppm (CH₂), distinct from methylbenzamide analogs (δ 2.3–2.5 ppm) .
  • FT-IR: The methylsulfonyl group would exhibit strong S=O stretching vibrations at 1150–1300 cm⁻¹, absent in non-sulfonated analogs .

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